![molecular formula C17H15BrN2O B2430765 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 333746-93-3](/img/structure/B2430765.png)
1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H15BrN2O and its molecular weight is 343.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is characterized by a fused benzene and imidazole ring. The presence of the bromoallyl and phenoxymethyl substituents is significant in modulating its biological activity.
Antimicrobial Activity
Research has indicated that benzo[d]imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell division and biofilm formation.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3ao | < 1 | Staphylococcus aureus |
3aq | 3.9 | Candida albicans |
3ad | 3.9 | Mycobacterium smegmatis |
Anticancer Activity
This compound has shown promise in anticancer applications. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as disruption of mitochondrial membrane potential and activation of caspases . The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]imidazole core can enhance cytotoxicity against various cancer cell lines.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
2g | 16.38 | MDA-MB-231 |
1e | 21.93 | MDA-MB-231 |
Enzyme Inhibition
Compounds derived from benzo[d]imidazole have been identified as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase . This inhibition can lead to reduced glucose absorption, thereby exhibiting potential antidiabetic effects.
Interaction with Biomolecular Targets
Molecular docking studies have elucidated the binding interactions between these compounds and various biomolecular targets. For example, interactions with FtsZ proteins have been proposed as a mechanism for antibacterial action . These insights are crucial for understanding how structural modifications can enhance efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several benzo[d]imidazole derivatives, compounds with specific substitutions demonstrated enhanced activity against resistant strains of bacteria. The findings highlighted the importance of substituent positioning on the benzimidazole core for maximizing antimicrobial effects .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of substituted benzimidazoles showed that certain derivatives could significantly inhibit tumor growth in vivo. The research emphasized the role of lipophilicity in improving drug penetration and therapeutic efficacy .
科学的研究の応用
Biological Activities
The compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that benzimidazole derivatives, including the compound of interest, exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzimidazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity
The compound's antifungal efficacy has also been evaluated. Research shows moderate activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values that indicate potential for therapeutic use in treating fungal infections .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of benzimidazole derivatives. For example, some compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potency . The mechanism often involves the inhibition of critical cellular pathways, making them valuable candidates for further development as anticancer agents.
Case Studies
Several case studies illustrate the applications of similar benzimidazole derivatives:
- A study evaluated a series of N-alkylated benzimidazole derivatives for their antiproliferative activities against breast cancer cell lines, revealing a correlation between alkyl chain length and anticancer efficacy .
- Another research project focused on synthesizing 2-mercaptobenzimidazole derivatives, which demonstrated significant antibacterial and antifungal activities while also being assessed for anticancer properties against human colorectal carcinoma cells .
Data Summary Table
特性
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-13(18)11-20-16-10-6-5-9-15(16)19-17(20)12-21-14-7-3-2-4-8-14/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPDMRMYTTZATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。